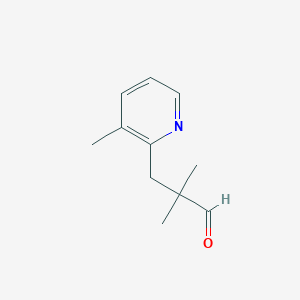

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal

Description

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is an aldehyde derivative featuring a pyridine ring substituted at the third carbon of a propanal backbone. The compound’s structure includes two methyl groups at the second carbon and a 3-methylpyridin-2-yl group at the third carbon.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,2-dimethyl-3-(3-methylpyridin-2-yl)propanal |

InChI |

InChI=1S/C11H15NO/c1-9-5-4-6-12-10(9)7-11(2,3)8-13/h4-6,8H,7H2,1-3H3 |

InChI Key |

CRTVJHHIFOLXQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal typically involves the reaction of 3-methylpyridine with appropriate aldehyde precursors under controlled conditions. One common method includes the use of Grignard reagents, where 3-methylpyridine is reacted with a Grignard reagent followed by oxidation to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in biological molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Table 2: Physical and Toxicological Properties

Biological Activity

2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is an organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a dimethyl group and a propanal moiety attached to a pyridine ring, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal is with a molecular weight of approximately 189.25 g/mol. The compound features an aldehyde functional group, which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting that it could be developed as a potential antimicrobial agent. The mechanism involves the formation of covalent bonds with nucleophilic sites on microbial proteins, altering their function and leading to cell death.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The interaction of the aldehyde group with specific proteins involved in inflammatory pathways may inhibit pro-inflammatory cytokine production. This suggests a dual role in combating infections and reducing inflammation.

The biological activity of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal can be attributed to several mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles such as thiols and amines in proteins, leading to modifications that disrupt normal cellular functions.

- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity.

- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may act as a modulator of certain enzymes involved in metabolic pathways relevant to disease mechanisms.

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced levels of inflammatory markers compared to untreated controls. This suggests its therapeutic potential in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of 2,2-Dimethyl-3-(3-methylpyridin-2-yl)propanal, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2-Dimethyl-3-(6-methylpyridin-2-yl)propanal | Similar dimethyl and propanal structure | Different pyridine substitution affects reactivity |

| 3-(6-Methylpyridin-2-yl)propanal | Lacks dimethyl group | Simpler structure may lead to different biological activity |

| 3-(1-Pyrrolidinyl)propanal | Contains a pyrrolidine ring | Different nitrogen-containing heterocycle influences properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.